An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Trichloro-2-methylpyridine
An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Trichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3,4,5-Trichloro-2-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust understanding of its structural and spectroscopic characteristics. We will explore its anticipated molecular geometry, spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and a plausible synthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based compounds.
Introduction: The Significance of Polychlorinated Pyridines
Polychlorinated pyridine derivatives are a class of heterocyclic compounds that have found extensive applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms onto the pyridine ring significantly alters its electronic properties and reactivity, providing a versatile scaffold for further chemical modifications. 3,4,5-Trichloro-2-methylpyridine, with its unique substitution pattern, presents a compelling case for investigation. The presence of three contiguous chlorine atoms and a methyl group on the pyridine core is expected to impart distinct physicochemical properties relevant to drug design and the development of advanced materials. Understanding the precise three-dimensional arrangement of atoms and the characteristic spectroscopic fingerprints of this molecule is paramount for its effective utilization in research and development.
Molecular Structure and Properties
The fundamental properties of 3,4,5-Trichloro-2-methylpyridine are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₃N | MSDS of 3,4,5-Trichloro-2-methyl-pyridine |
| Molecular Weight | 196.46 g/mol | MSDS of 3,4,5-Trichloro-2-methyl-pyridine |
| CAS Number | 1187932-77-9 | MSDS of 3,4,5-Trichloro-2-methyl-pyridine |
Predicted Molecular Geometry
While a definitive crystal structure for 3,4,5-Trichloro-2-methylpyridine is not publicly available, we can infer its geometry from related structures, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[1] The core of the molecule is a planar pyridine ring. The C-C and C-N bond lengths within the ring will be characteristic of aromatic systems. The chlorine atoms and the methyl group will be covalently bonded to the carbon atoms of the pyridine ring in the same plane. The C-Cl bond lengths are expected to be in the typical range for aryl chlorides. The presence of multiple electronegative chlorine atoms will influence the electron distribution within the pyridine ring, affecting bond lengths and angles subtly.
To visualize this predicted structure, a DOT script for Graphviz is provided below.
Caption: Predicted planar structure of 3,4,5-Trichloro-2-methylpyridine.
Synthesis Pathway
A plausible synthetic route to 3,4,5-Trichloro-2-methylpyridine would likely involve the direct chlorination of 2-methylpyridine (2-picoline) or a partially chlorinated derivative. The chlorination of pyridine rings can be achieved using various chlorinating agents, often at elevated temperatures and sometimes with a catalyst.
Hypothetical Synthesis Protocol
This protocol is based on general procedures for the chlorination of pyridine derivatives.[1]
Step 1: Initial Chlorination of 2-Methylpyridine
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In a suitable high-boiling point solvent, such as 1,2,4-trichlorobenzene, dissolve 2-methylpyridine.
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Heat the solution to a temperature between 80-130°C.
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Introduce a chlorinating agent, such as chlorine gas, in a controlled manner. A free-radical initiator may be required for chlorination of the methyl group, while ring chlorination may be facilitated by a Lewis acid catalyst.
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Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure to yield a mixture of chlorinated 2-methylpyridines.
Step 2: Further Chlorination and Purification
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The mixture from Step 1 would be subjected to further chlorination under more forcing conditions to achieve the desired 3,4,5-trichloro substitution pattern. This may involve higher temperatures and the use of a more potent chlorination system.
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The final product, 3,4,5-Trichloro-2-methylpyridine, would then be isolated and purified, likely through fractional distillation under vacuum or recrystallization.
Caption: Hypothetical workflow for the synthesis of 3,4,5-Trichloro-2-methylpyridine.
Spectroscopic Characterization
The structural elucidation of 3,4,5-Trichloro-2-methylpyridine would rely heavily on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
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Aromatic Region: A single singlet for the proton at the 6-position (H-6) is expected. Its chemical shift will be influenced by the electron-withdrawing effects of the three adjacent chlorine atoms and the nitrogen atom.
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Aliphatic Region: A singlet corresponding to the three protons of the methyl group at the 2-position will be observed.
For comparison, the ¹H NMR spectrum of the less substituted 2-chloro-5-methylpyridine shows signals at approximately δ 8.18 (d), 7.45 (dd), and 7.13 (d) ppm for the aromatic protons and a singlet at δ 2.27 ppm for the methyl protons.[2] The increased number of chlorine atoms in 3,4,5-trichloro-2-methylpyridine would likely shift the remaining aromatic proton further downfield.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ ppm) | Multiplicity |
| ~ 8.3 - 8.6 | Singlet |
| ~ 2.4 - 2.6 | Singlet |
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
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Six distinct signals are expected, one for each carbon atom.
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The chemical shifts of the carbons bearing chlorine atoms (C-3, C-4, C-5) will be significantly downfield due to the deshielding effect of the chlorine atoms.
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The carbon of the methyl group will appear at the most upfield region of the spectrum.
The ¹³C NMR of 2-methylpyridine shows signals at approximately δ 158.3, 149.0, 136.3, 123.3, 120.7, and 24.3 ppm. The introduction of three chlorine atoms is expected to cause significant downfield shifts for the substituted carbons.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 150 - 160 | C-2 |
| ~ 130 - 140 | C-3 |
| ~ 135 - 145 | C-4 |
| ~ 125 - 135 | C-5 |
| ~ 145 - 155 | C-6 |
| ~ 20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
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C=C and C=N stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
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C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (196.46 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for any chlorine-containing fragment.
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Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen atom or the substituent group. For 3,4,5-Trichloro-2-methylpyridine, initial fragmentation could involve the loss of a chlorine atom or the methyl group.
Safety and Handling
Chlorinated pyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
References
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 569-572.
